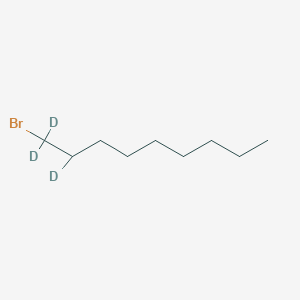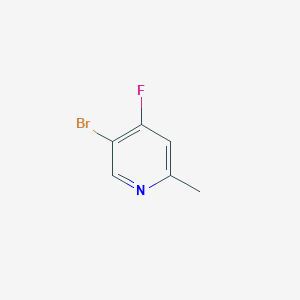
Cyclopropyl--d4-Methyl-d2 Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropane derivatives, such as Cyclopropyl–d4-Methyl-d2 Alcohol, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide is also a common method .
Molecular Structure Analysis
The molecular formula of Cyclopropyl–d4-Methyl-d2 Alcohol is C4H2D6O. Its average mass is 72.106 Da and its mono-isotopic mass is 72.057518 Da .
Chemical Reactions Analysis
Cyclopropyl derivatives can undergo various chemical reactions. For instance, they can react with strongly acidic hydrogen halides like HCl, HBr, and HI . They can also undergo dehydration to form alkenes .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopropyl-d4-Methyl-d2 Alcohol involves the reduction of Cyclopropyl-d4-Acetone using Sodium Borohydride in the presence of Deuterium Oxide to obtain the deuterated alcohol.", "Starting Materials": [ "Cyclopropyl-d4-Acetone", "Sodium Borohydride", "Deuterium Oxide" ], "Reaction": [ "Add Sodium Borohydride to a solution of Cyclopropyl-d4-Acetone in Deuterium Oxide", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure", "Purify the product by distillation or chromatography" ] } | |
CAS-Nummer |
1219805-67-0 |
Molekularformel |
C4H2D6O |
Molekulargewicht |
78.14269067 |
Synonyme |
Cyclopropyl--d4-Methyl-d2 Alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)

![Tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate](/img/structure/B1142580.png)
